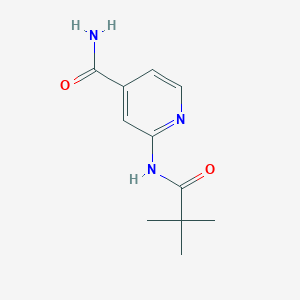

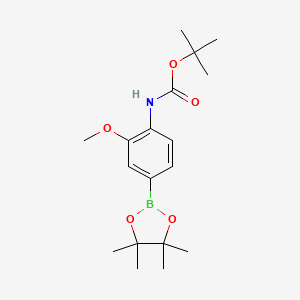

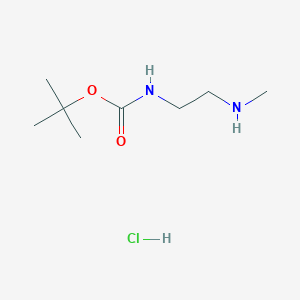

![molecular formula C7H4BrNS B1341809 6-Bromobenzo[d]isothiazole CAS No. 877265-23-1](/img/structure/B1341809.png)

6-Bromobenzo[d]isothiazole

Vue d'ensemble

Description

6-Bromobenzo[d]isothiazole is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of a bromine atom on the benzene ring can significantly alter the chemical and physical properties of the molecule and can be a key functional group for further chemical reactions.

Synthesis Analysis

The synthesis of benzothiazole derivatives, including those substituted with bromine, can be achieved through various methods. One such method involves the reaction of molecular bromine with arylthioureas to produce 2-aminobenzothiazoles, known as the Hugerschoff reaction. A study has shown that benzyltrimethylammonium tribromide can be used as an electrophilic bromine source to control the stoichiometry of addition, which minimizes aromatic bromination caused by excess reagent. This method provides a direct procedure from isothiocyanates and amines to afford functionalized 2-aminobenzothiazoles . Another synthetic approach is the CuBr2-catalyzed annulation of 2-bromo-N-arylbenzimidamide with selenium/sulfur powder, which yields benzo[d]isothiazole with good substrate scope and functional group tolerance .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be determined using various spectroscopic and crystallographic techniques. For instance, substituted amidino-benzothiazoles have been characterized by IR, 1H, and 13C-NMR spectroscopy, and their crystal structures have been determined by X-ray analysis. These compounds crystallize in the triclinic crystal system and exhibit intermolecular hydrogen bonds that form three-dimensional networks .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions due to the presence of reactive sites on both the benzene and thiazole rings. The bromine atom, in particular, can act as a directing group for regiospecific cyclization, as seen in the synthesis of antitumor 2-arylbenzothiazoles. In the absence of bromine, a mixture of regioisomers is produced, but the presence of a bromine atom ortho to the anilido nitrogen directs the cyclization to yield specific substitution patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be extensively studied using experimental and theoretical methods. For example, the synthesis, crystal structure, and properties of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole have been reported, including its Fourier transform infrared spectroscopy (FT-IR) and quantum mechanical studies using Hartree–Fock (HF) and density functional theory (DFT). The compound's optimized geometrical structures, atomic charges, molecular electrostatic potential (MEP), natural bond orbital (NBO), nonlinear optical (NLO) effects, and thermodynamic properties have been investigated. The potential energy surface (PES) scans about important torsion angles are performed to understand the compound's behavior under different conformations .

Applications De Recherche Scientifique

Field: Organic Chemistry

- Application : Isothiazoles, including 6-Bromobenzo[d]isothiazole, are an important class of five-membered sulfur heterocycles that are widely utilized in medicinal chemistry and organic synthesis due to the unique properties of two electronegative heteroatoms in a 1,2-relationship .

- Methods : New condensation methods have emerged that address the challenges posed by unstable thiohydroxylamine. New metal-catalyzed approaches have been reported that deliver densely decorated isothiazoles bearing various sensitive functional groups. New functionalization strategies have been developed through both cross-coupling and direct C–H activation chemistry .

- Results : The emergence of novel heterocyclic architectures based on isothiazole opens the door for future investigations of this versatile heterocyclic scaffold .

Field: Material Science

- Application : 6-Bromobenzo[d]isothiazole is used in the synthesis of various materials due to its unique properties .

- Methods : The specific methods of application or experimental procedures would depend on the type of material being synthesized and the desired properties of the final product .

- Results : The outcomes obtained would also vary based on the specific application and experimental conditions .

Field: Computational Chemistry

- Application : 6-Bromobenzo[d]isothiazole-3-carboxylic acid is used in computational chemistry for molecular modeling and simulation .

- Methods : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD are used to produce impressive simulation visualizations .

- Results : The results of these simulations can provide valuable insights into the properties and behavior of the molecule .

Field: Medicinal Chemistry

- Application : Isothiazoles, including 6-Bromobenzo[d]isothiazole, are widely utilized in medicinal chemistry due to unique properties of two electronegative heteroatoms in a 1,2-relationship .

- Methods : Various synthetic strategies provide diversified molecular libraries containing isothiazole moieties .

- Results : These compounds have displayed significant therapeutic potential .

Field: Natural Product Synthesis

- Application : Isothiazole ring has been used as a masked template in complex natural product synthesis .

- Methods : The synthesis involves the carbon–sulfur and nitrogen-sulfur bond formation from sulphonyl chlorides, disulfides, or sulphonyl hydrazides .

- Results : One significant advancement was the use of stable and easily accessible elemental sulfide as sulfur source in the immediate production of thiadiazoles .

Safety And Hazards

Orientations Futures

The chemistry of isothiazoles is being intensively developed, which is evidenced by the wide range of selective transformations involving the isothiazole heterocycle and the high biological activity of its derivatives . Future investigations may focus on the emergence of novel heterocyclic architectures based on isothiazole .

Propriétés

IUPAC Name |

6-bromo-1,2-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNAPGSLISHQGIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591230 | |

| Record name | 6-Bromo-1,2-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromobenzo[d]isothiazole | |

CAS RN |

877265-23-1 | |

| Record name | 6-Bromo-1,2-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1,2-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

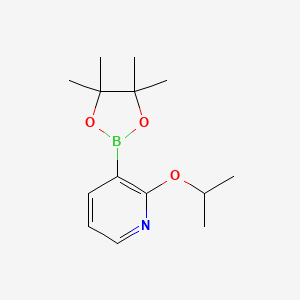

![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)